Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-
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Overview
Description
N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that features a unique structure combining cyclopropyl, furan, and imidazo[1,2-a]pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step procedures. One common approach includes:
Cross-Coupling Reaction: The initial step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization is catalyzed by Cs2CO3/DMSO to yield the desired imidazo[1,2-a]pyrazine derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under mild conditions using common reducing agents.
Substitution: Substitution reactions, particularly at the furan and imidazo[1,2-a]pyrazine moieties, are feasible under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents such as peroxides or oxygen.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the presence of the cyclopropyl and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
825630-46-4 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-cyclopropyl-3-(furan-3-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12N4O/c1-2-10(1)16-12-13-15-7-11(9-3-6-18-8-9)17(13)5-4-14-12/h3-8,10H,1-2H2,(H,14,16) |
InChI Key |
SFQGTHPNLKOAME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=COC=C4 |
Origin of Product |
United States |
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